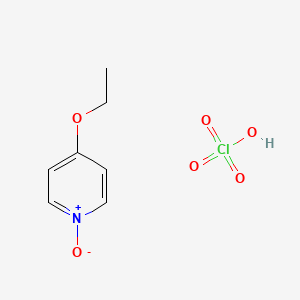
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is a chemical compound with the molecular formula C7H10ClNO6 It is a derivative of pyridine, specifically a pyridine N-oxide, and is combined with perchloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid typically involves the oxidation of 4-ethoxypyridine. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of perchloric acid in the final step ensures the formation of the perchlorate salt, which is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridine derivatives, while reduction will produce the parent pyridine compound.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or oxidation in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: A simpler analog without the ethoxy group.
4-Methoxy-1-oxidopyridin-1-ium;perchloric acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This makes it distinct from other pyridine N-oxides and perchlorate salts, offering different chemical and physical properties that can be advantageous in specific applications.
Eigenschaften
CAS-Nummer |
141312-11-0 |
|---|---|
Molekularformel |
C7H10ClNO6 |
Molekulargewicht |
239.61 g/mol |
IUPAC-Name |
4-ethoxy-1-oxidopyridin-1-ium;perchloric acid |
InChI |
InChI=1S/C7H9NO2.ClHO4/c1-2-10-7-3-5-8(9)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
NTJYZSIWAGNXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=[N+](C=C1)[O-].OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

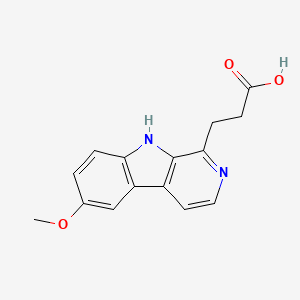
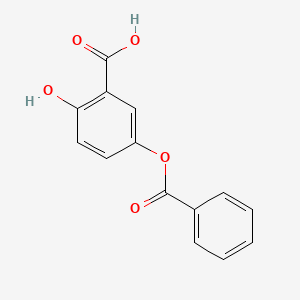
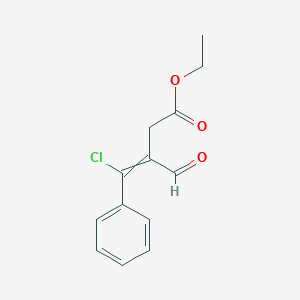
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
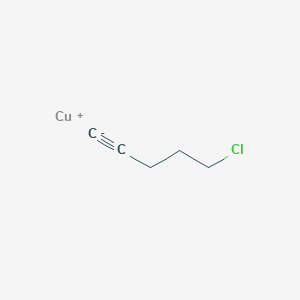
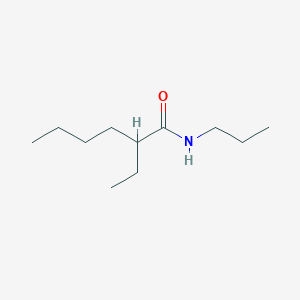
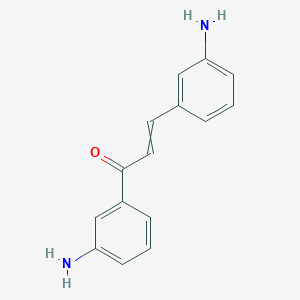

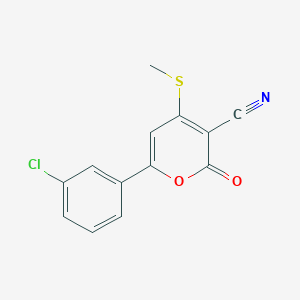
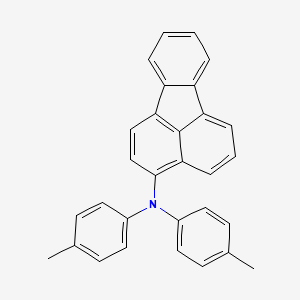
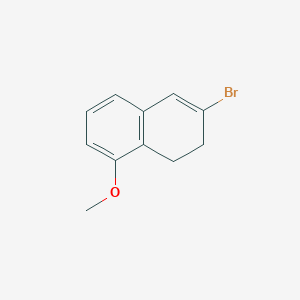
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
